molecular formula C16H18OSi B11858168 (3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane CAS No. 919283-69-5

(3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane

Cat. No.: B11858168
CAS No.: 919283-69-5
M. Wt: 254.40 g/mol
InChI Key: XEEQSGZXPQLMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane: is an organic compound that features a furan ring, a phenyl group, and a trimethylsilyl group. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane typically involves the coupling of furan derivatives with phenylacetylene derivatives under specific conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of a furan halide with phenylacetylene in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-diones or other oxidized derivatives.

    Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

  • Oxidation of the furan ring can yield furan-2,3-diones.
  • Reduction of the alkyne group can produce the corresponding alkene or alkane.
  • Substitution of the trimethylsilyl group can result in various functionalized derivatives.

Mechanism of Action

The mechanism of action of (3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane depends on its application. In synthetic chemistry, it acts as a versatile building block that can undergo various transformations. In biological systems, its mechanism would depend on the specific target it interacts with, such as enzymes or receptors. The furan ring and phenyl group can participate in π-π interactions, while the alkyne group can engage in click chemistry reactions .

Properties

CAS No.

919283-69-5

Molecular Formula

C16H18OSi

Molecular Weight

254.40 g/mol

IUPAC Name

[3-(furan-2-yl)-3-phenylprop-1-ynyl]-trimethylsilane

InChI

InChI=1S/C16H18OSi/c1-18(2,3)13-11-15(16-10-7-12-17-16)14-8-5-4-6-9-14/h4-10,12,15H,1-3H3

InChI Key

XEEQSGZXPQLMQB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC(C1=CC=CC=C1)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.